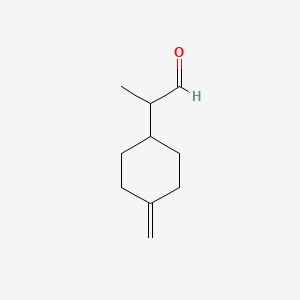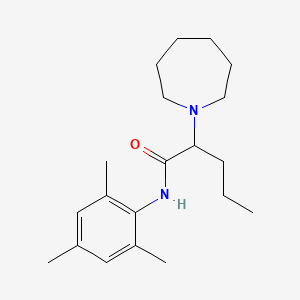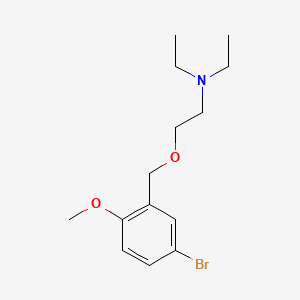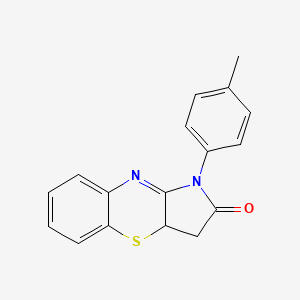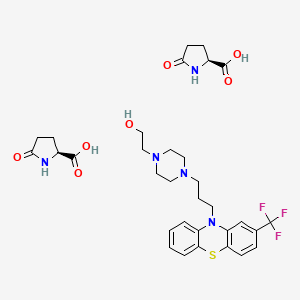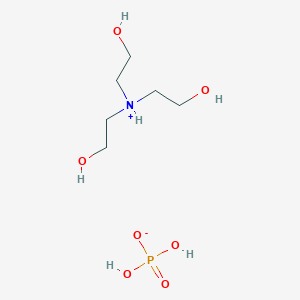
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
三(2-羟乙基)铵二氢磷酸盐是一种化学化合物,其分子式为C6H18NO7P。它以质子性离子液体而闻名,这意味着它是由酸向碱转移质子而形成的。 这种化合物因其低毒性和破坏生物聚合物中氢键网络的能力而受到关注 .
准备方法
合成路线和反应条件
三(2-羟乙基)铵二氢磷酸盐的合成通常涉及三(2-羟乙基)胺与磷酸的反应。反应在受控条件下进行,以确保质子从酸向碱完全转移,形成离子液体。该反应可以表示如下:
[ \text{(HOCH}2\text{CH}_2\text{)}_3\text{N} + \text{H}_3\text{PO}_4 \rightarrow \text{(HOCH}_2\text{CH}_2\text{)}_3\text{NH}+\text{H}_2\text{PO}_4- ]
工业生产方法
在工业环境中,三(2-羟乙基)铵二氢磷酸盐的生产可能涉及在无溶剂的情况下,并在中等温度下进行,以最大限度地减少来自反应物分解产生的杂质。 这种方法确保产品的高纯度和高产率 {_svg_2}.
化学反应分析
反应类型
三(2-羟乙基)铵二氢磷酸盐可以进行各种化学反应,包括:
氧化: 羟基可以被氧化形成相应的羰基化合物。
还原: 该化合物可以被还原形成胺类或其他还原物种。
取代: 羟基可以在适当条件下被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括用于氧化的氧化剂如高锰酸钾、用于还原的还原剂如氢化铝锂以及用于取代反应的各种亲核试剂。这些反应的条件根据所需产物和所用具体试剂而异。
主要产物
从这些反应中形成的主要产物取决于反应类型和所用试剂。例如,羟基的氧化可以导致醛或酮的形成,而取代反应可以将新的官能团引入分子中。
科学研究应用
三(2-羟乙基)铵二氢磷酸盐在科学研究中具有广泛的应用,包括:
作用机制
三(2-羟乙基)铵二氢磷酸盐发挥作用的机制涉及破坏氢键网络。这种破坏是由于该化合物能够与其他分子形成强氢键,从而干扰现有的氢键相互作用。 该过程中涉及的分子靶点和途径包括各种生物聚合物和其他氢键体系 .
相似化合物的比较
类似化合物
与三(2-羟乙基)铵二氢磷酸盐类似的化合物包括:
- 三(2-羟乙基)铵乳酸盐
- 三(2-羟乙基)铵氢琥珀酸盐
- 三(2-羟乙基)铵氢苹果酸盐
- 三(2-羟乙基)铵二氢柠檬酸盐
独特性
使三(2-羟乙基)铵二氢磷酸盐区别于这些类似化合物的是其特定的阴离子,二氢磷酸盐,它赋予了独特的性质,如增强的热稳定性和与生物聚合物的特异性相互作用 .
属性
CAS 编号 |
97489-46-8 |
|---|---|
分子式 |
C6H18NO7P |
分子量 |
247.18 g/mol |
IUPAC 名称 |
dihydrogen phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C6H15NO3.H3O4P/c8-4-1-7(2-5-9)3-6-10;1-5(2,3)4/h8-10H,1-6H2;(H3,1,2,3,4) |
InChI 键 |
NHFDKKSSQWCEES-UHFFFAOYSA-N |
规范 SMILES |
C(CO)[NH+](CCO)CCO.OP(=O)(O)[O-] |
相关CAS编号 |
90506-92-6 90506-32-4 91647-92-6 93762-65-3 97489-28-6 90506-38-0 90506-35-7 90506-36-8 97468-06-9 90506-33-5 21071-31-8 67953-52-0 97468-08-1 32154-53-3 91783-04-9 96792-57-3 96792-58-4 85408-21-5 90506-34-6 97489-29-7 97489-30-0 97358-82-2 90506-37-9 90506-59-5 97468-10-5 97468-07-0 97468-09-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


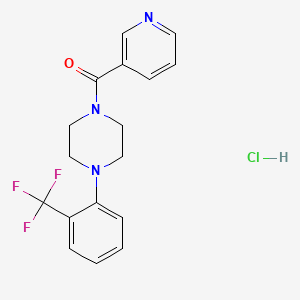

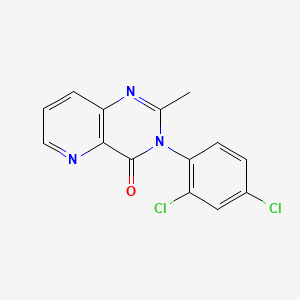

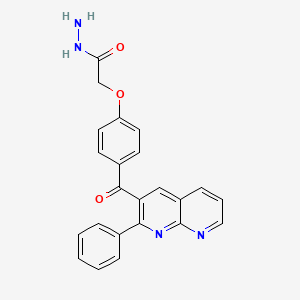
![(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one](/img/structure/B12737156.png)
